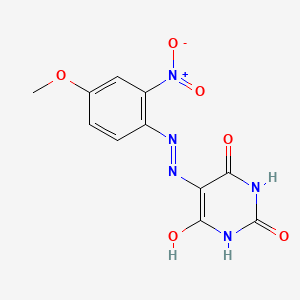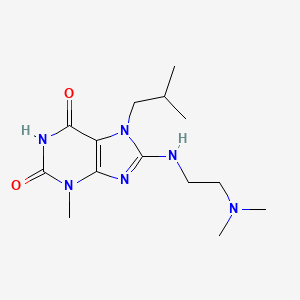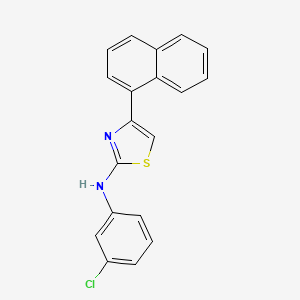![molecular formula C15H17N3O3S B11111398 3-methyl-4-[methyl(methylsulfonyl)amino]-N-(pyridin-3-yl)benzamide](/img/structure/B11111398.png)
3-methyl-4-[methyl(methylsulfonyl)amino]-N-(pyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(PYRIDIN-3-YL)BENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with a pyridine ring and a methanesulfonamido group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(PYRIDIN-3-YL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting amine is acylated with methanesulfonyl chloride to form the methanesulfonamido group.
Coupling: Finally, the pyridine ring is introduced through a coupling reaction with a suitable pyridine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(PYRIDIN-3-YL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(PYRIDIN-3-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(PYRIDIN-3-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-(PYRIDIN-2-YL)BENZAMIDE
- 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE
Uniqueness
3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(PYRIDIN-3-YL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The position of the pyridine ring and the methanesulfonamido group can significantly influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H17N3O3S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-methyl-4-[methyl(methylsulfonyl)amino]-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C15H17N3O3S/c1-11-9-12(6-7-14(11)18(2)22(3,20)21)15(19)17-13-5-4-8-16-10-13/h4-10H,1-3H3,(H,17,19) |
InChI Key |
SOQHRZOBGCISHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CN=CC=C2)N(C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B11111331.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11111335.png)
![1,8-Dibromo-17-(3-chloro-2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11111345.png)

![3-{Ethyl[(methylhydroxyphosphoryl)methyl]amino}propanoic acid](/img/structure/B11111357.png)
![2-[9-Benzyl-4-(2,4-dimethylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol](/img/structure/B11111360.png)
![N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11111363.png)


![Butyl 4-[(2-{[4,6-bis({2-[4-(butoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-1,3,5-triazin-2-YL]sulfanyl}acetyl)amino]benzoate](/img/structure/B11111373.png)

![2-[(E)-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-methyl-6-nitrophenol](/img/structure/B11111378.png)
![7-(4-Fluorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11111385.png)
![2-{(E)-[2-(2-nitrophenyl)hydrazinylidene]methyl}-6-(prop-2-en-1-yl)phenol](/img/structure/B11111395.png)
